molecular formula C19H21BrN2O3S B3312178 2-bromo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 946299-61-2

2-bromo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B3312178
CAS RN: 946299-61-2
M. Wt: 437.4 g/mol
InChI Key: UZXCVLKFOUTCNJ-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds that contain a benzene ring attached to an amide functional group . They are used in a variety of applications, including as intermediates in the synthesis of other organic compounds .


Molecular Structure Analysis

The molecular structure of benzamides generally consists of a benzene ring attached to an amide functional group . The specific structure of “2-bromo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is not available in the literature I have access to.


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that “this compound” can undergo are not available in the literature I have access to.


Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can vary depending on the specific compound . For example, benzamides are typically solid at room temperature and have a high melting point . The specific physical and chemical properties of “this compound” are not available in the literature I have access to.

Mechanism of Action

The mechanism of action of benzamides can vary depending on the specific compound and its intended use . For example, some benzamides are used as antipsychotic drugs and work by blocking dopamine receptors in the brain . The specific mechanism of action of “2-bromo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is not available in the literature I have access to.

Safety and Hazards

Benzamides can pose various safety hazards depending on the specific compound . For example, some benzamides can be harmful if swallowed and may cause genetic defects . The specific safety hazards of “2-bromo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” are not available in the literature I have access to.

properties

IUPAC Name

2-bromo-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3S/c1-2-12-26(24,25)22-11-5-6-14-9-10-15(13-18(14)22)21-19(23)16-7-3-4-8-17(16)20/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXCVLKFOUTCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-bromo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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2-bromo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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2-bromo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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2-bromo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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2-bromo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
Reactant of Route 6
2-bromo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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